An In-depth Technical Guide to cis,cis-1,6-Cyclodecadiene: Structure, Properties, and Synthesis
An In-depth Technical Guide to cis,cis-1,6-Cyclodecadiene: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis,cis-1,6-Cyclodecadiene is a cyclic hydrocarbon featuring a ten-membered ring with two double bonds in the cis configuration. This guide provides a comprehensive overview of its structural characteristics, physicochemical and spectroscopic properties, and a detailed synthesis protocol. While direct applications in drug development are not established, the cyclodecadiene core is a key structural motif in a variety of biologically active natural products, suggesting its potential as a scaffold in medicinal chemistry.
Structure and Properties
cis,cis-1,6-Cyclodecadiene, with the chemical formula C₁₀H₁₆, is a colorless liquid at room temperature.[1] Its structure consists of a ten-membered carbon ring containing two cis double bonds at positions 1 and 6. This configuration imparts specific conformational properties to the molecule.
Molecular and Physicochemical Properties
A summary of the key molecular and physicochemical properties of cis,cis-1,6-cyclodecadiene is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | [1][2][3][4] |
| Molecular Weight | 136.23 g/mol | [1][3] |
| CAS Number | 1124-79-4 | [3][4] |
| IUPAC Name | (1Z,6Z)-cyclodeca-1,6-diene | [1] |
| Boiling Point | 191.2 °C at 760 mmHg | |
| Density | 0.83 g/cm³ | |
| Refractive Index | 1.464 |
Conformational Analysis
The ten-membered ring of cis,cis-1,6-cyclodecadiene is flexible and can exist in multiple conformations. Computational studies and NMR spectroscopy have been employed to understand its conformational landscape. The chair conformation is considered to be the most stable, as it minimizes steric strain. The molecule can undergo conformational interconversions, the dynamics of which can be studied by variable temperature NMR. The presence of the two cis double bonds significantly influences the overall shape and rigidity of the ring compared to its saturated counterpart, cyclodecane.
Spectroscopic Properties
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¹H NMR: Olefinic protons (=C-H) would appear in the downfield region (typically δ 5.0-6.0 ppm). The allylic and other aliphatic protons would resonate in the upfield region (δ 1.5-2.5 ppm).
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¹³C NMR: The sp² hybridized carbons of the double bonds would have chemical shifts in the range of δ 120-140 ppm, while the sp³ hybridized carbons would appear at higher field.
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Infrared (IR) Spectroscopy: Characteristic peaks would include C-H stretching vibrations for both sp² and sp³ hybridized carbons (around 3020 cm⁻¹ and 2800-3000 cm⁻¹, respectively) and a C=C stretching vibration around 1650 cm⁻¹.
Synthesis of cis,cis-1,6-Cyclodecadiene
A common and effective method for the synthesis of cis,cis-1,6-cyclodecadiene starts from the readily available cis,cis-1,5-cyclononadiene.[5][6] The synthesis involves a two-step sequence: the formation of 1,2,6-cyclodecatriene followed by its selective reduction.[5][6]
Experimental Protocol
Step 1: Synthesis of 1,2,6-Cyclodecatriene from cis,cis-1,5-Cyclononadiene
This step involves the addition of dibromocarbene to cis,cis-1,5-cyclononadiene, followed by reaction with methyllithium (B1224462) to induce a ring expansion and form the allene (B1206475).
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Materials: cis,cis-1,5-cyclononadiene, bromoform (B151600) (CHBr₃), potassium tert-butoxide, methyllithium (MeLi), diethyl ether.
-
Procedure:
-
To a solution of cis,cis-1,5-cyclononadiene in anhydrous diethyl ether, cooled to 0 °C, is slowly added a solution of potassium tert-butoxide.
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Bromoform is then added dropwise to the stirred solution, maintaining the temperature at 0 °C. The reaction mixture is stirred for several hours at this temperature and then allowed to warm to room temperature overnight.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
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The solvent is removed under reduced pressure to yield the crude dibromocarbene adduct, 10,10-dibromobicyclo[7.1.0]dec-4-ene.
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The crude adduct is dissolved in anhydrous diethyl ether and cooled to -40 °C.
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A solution of methyllithium in diethyl ether is added dropwise, and the reaction is stirred at -40 °C for a few hours.
-
The reaction is carefully quenched with water and the product, 1,2,6-cyclodecatriene, is extracted with diethyl ether. The organic layer is washed, dried, and the solvent is evaporated to give the crude allene.
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Step 2: Reduction of 1,2,6-Cyclodecatriene to cis,cis-1,6-Cyclodecadiene
The selective reduction of the allene functionality is achieved using sodium in liquid ammonia (B1221849).[5][7]
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Materials: 1,2,6-cyclodecatriene, sodium metal, liquid ammonia, diethyl ether.
-
Procedure:
-
A flask equipped with a dry ice condenser is charged with liquid ammonia.
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Small pieces of sodium metal are added until a persistent blue color is obtained.
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A solution of 1,2,6-cyclodecatriene in anhydrous diethyl ether is added dropwise to the stirred sodium-ammonia solution.
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The reaction is monitored by TLC. Upon completion, the reaction is quenched by the careful addition of ammonium (B1175870) chloride.
-
The ammonia is allowed to evaporate, and the residue is partitioned between diethyl ether and water.
-
The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to afford pure cis,cis-1,6-cyclodecadiene.
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Synthesis Workflow Diagram
Caption: Synthesis of cis,cis-1,6-Cyclodecadiene.
Relevance in Drug Development and Medicinal Chemistry
While cis,cis-1,6-cyclodecadiene itself is not known to possess significant biological activity, its ten-membered ring system is a core structural feature in a large family of natural products known as germacrane (B1241064) sesquiterpenoids.[8][9][10][11][12] These compounds are isolated from various plants and marine organisms and exhibit a wide range of pharmacological activities.
The Germacrane Scaffold
The germacrane skeleton consists of a substituted cyclodecadiene ring. The specific substituents and their stereochemistry contribute to the diverse biological profiles of these molecules. Examples of biologically active germacrane sesquiterpenoids include:
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Germacrone: Exhibits anti-inflammatory and antitumor activities.[10] Its therapeutic effects are attributed to its ability to modulate various signaling pathways, including NF-κB, PI3K/AKT/mTOR, and JAK/STAT.[10]
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Parthenolide: Known for its anti-inflammatory and anti-cancer properties.
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Costunolide: Shows a variety of activities, including anti-inflammatory, and cytotoxic effects.
The biological activity of these natural products highlights the potential of the cyclodecadiene ring as a scaffold for the design of novel therapeutic agents. The conformational flexibility of the ten-membered ring allows for the precise spatial arrangement of functional groups, which is crucial for binding to biological targets.
Potential Signaling Pathway Interactions
The signaling pathways modulated by germacrane sesquiterpenoids are central to many disease processes, including inflammation and cancer.
Caption: Germacrane-modulated signaling pathways.
Conclusion
cis,cis-1,6-Cyclodecadiene is a structurally interesting molecule with well-defined conformational properties. Its synthesis is achievable through a multi-step process from a smaller ring system. Although the parent hydrocarbon lacks known direct applications in medicine, the prevalence of the cyclodecadiene core in a multitude of biologically active natural products underscores its significance as a privileged scaffold. Further research into the synthesis of novel substituted cyclodecadiene derivatives could lead to the discovery of new therapeutic agents targeting key signaling pathways in human diseases.
References
- 1. cis,cis-1,6-Cyclodecadiene | C10H16 | CID 5365639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis,cis-1,6-cyclodecadiene [webbook.nist.gov]
- 3. cis,cis-1,6-Cyclodecadiene [webbook.nist.gov]
- 4. cis,cis-1,6-Cyclodecadiene [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. ia801501.us.archive.org [ia801501.us.archive.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Germacrane Sesquiterpenoids as a New Type of Anticardiac Fibrosis Agent Targeting Transforming Growth Factor β Type I Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic germacrane sesquiterpenes from the aerial parts of Santolina insularis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Germacrone: A Multi-targeting Sesquiterpene with Promising Anti-cancer and Chronic Disease Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Germacrane-type sesquiterpenes from Artemisia atrovirens and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Germacrane-type sesquiterpenes from Pilea cavaleriei Levl. subsp. cavaleriei - PubMed [pubmed.ncbi.nlm.nih.gov]
